molecular formula C19H10BrF11N2O4 B11114405 2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol

2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol

Cat. No.: B11114405
M. Wt: 619.2 g/mol
InChI Key: WCESTEALZZAUMG-UHFFFAOYSA-N
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Description

2-BROMO-4-NITRO-6-({[2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL is a complex organic compound characterized by the presence of bromine, nitro, and phenol groups, along with a highly fluorinated side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-NITRO-6-({[2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL typically involves multiple steps, starting with the bromination and nitration of phenol derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution patterns. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while nitration usually involves nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-NITRO-6-({[2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amino derivatives, and substitution reactions can result in various substituted phenol derivatives.

Scientific Research Applications

2-BROMO-4-NITRO-6-({[2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, including advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-BROMO-4-NITRO-6-({[2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitro groups can participate in various biochemical reactions, potentially affecting enzyme activity and protein function. The highly fluorinated side chain may also influence its binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: A simpler analog with similar bromine and nitro groups but lacking the complex side chain.

    4-Bromo-2-nitrophenol: Another analog with a different substitution pattern on the phenol ring.

    2,4-Dibromo-6-nitrophenol: Contains additional bromine atoms, leading to different chemical properties.

Uniqueness

The uniqueness of 2-BROMO-4-NITRO-6-({[2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL lies in its highly fluorinated side chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, resistance to degradation, and specific interactions with biological targets.

Properties

Molecular Formula

C19H10BrF11N2O4

Molecular Weight

619.2 g/mol

IUPAC Name

2-bromo-4-nitro-6-[[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)-5-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C19H10BrF11N2O4/c20-11-5-10(33(35)36)3-8(14(11)34)6-32-12-4-9(18(27,28)29)1-2-13(12)37-7-16(23,24)19(30,31)17(25,26)15(21)22/h1-6,15,34H,7H2

InChI Key

WCESTEALZZAUMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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